molecular formula C24H15ClN2 B4949022 1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline

1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline

Cat. No.: B4949022
M. Wt: 366.8 g/mol
InChI Key: XLYVLCHAGUHGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline, commonly known as CPBQ, is a synthetic compound that belongs to the family of quinoline derivatives. It is widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of CPBQ is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. CPBQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
CPBQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPBQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPBQ has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

CPBQ is a useful compound for scientific research due to its potential pharmacological properties. It can be used to study the mechanisms of inflammation, cancer, and viral infections. However, there are also limitations to the use of CPBQ in lab experiments. For example, it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results. Additionally, CPBQ may have limited solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on CPBQ. One area of interest is the development of more potent and selective analogs of CPBQ that could be used as therapeutic agents for the treatment of cancer and viral infections. Another area of interest is the investigation of the mechanisms of action of CPBQ and its analogs, which could provide insights into the underlying biology of inflammation, cancer, and viral infections. Additionally, the use of CPBQ in combination with other drugs or therapies could be explored as a potential strategy for improving treatment outcomes.

Synthesis Methods

CPBQ can be synthesized using a variety of methods. One of the most commonly used methods involves the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate is then cyclized using a Lewis acid catalyst to yield CPBQ. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

CPBQ has been extensively studied in scientific research due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. CPBQ has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CPBQ has been shown to inhibit the replication of herpes simplex virus type 1 and 2.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-3-ylbenzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2/c25-19-10-7-17(8-11-19)21-14-23(18-5-3-13-26-15-18)27-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYVLCHAGUHGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.